Home > Products > Screening Compounds P33769 > Pomalidomide-CO-PEG3-C2-azide
Pomalidomide-CO-PEG3-C2-azide -

Pomalidomide-CO-PEG3-C2-azide

Catalog Number: EVT-14895316
CAS Number:
Molecular Formula: C22H26N6O8
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CO-PEG3-C2-azide is a synthetic compound that serves as a crucial building block for targeted protein degradation, particularly in the context of proteolysis-targeting chimeras (PROTACs). This compound integrates a pomalidomide moiety, which is an immunomodulatory drug primarily used in treating multiple myeloma, with a polyethylene glycol (PEG) chain and an azide functional group. The PEG component enhances the compound's solubility and bioavailability, while the azide group allows for further conjugation to various biomolecules, facilitating diverse applications in biochemical research and drug development .

Source

Pomalidomide-CO-PEG3-C2-azide is synthesized from pomalidomide, which belongs to a class of drugs known as immunomodulatory imide drugs (IMiDs). These drugs are characterized by their ability to modulate immune responses and have shown significant anti-cancer properties. The synthesis of this compound typically involves standard organic chemistry techniques to ensure high purity and efficacy .

Classification

Pomalidomide-CO-PEG3-C2-azide is classified as a small molecule drug and falls under the category of bioconjugates due to its ability to undergo further chemical modifications. It is particularly relevant in the field of targeted protein degradation, where it acts as a ligand for E3 ubiquitin ligases, facilitating the selective degradation of specific proteins associated with diseases like cancer .

Synthesis Analysis

The synthesis of pomalidomide-CO-PEG3-C2-azide generally involves several key steps:

  1. Activation of Pomalidomide: The pomalidomide structure is activated to introduce reactive groups that facilitate the attachment of the PEG linker.
  2. PEGylation: The activated pomalidomide is reacted with a polyethylene glycol linker, typically through nucleophilic substitution reactions.
  3. Azidation: An azide functional group is introduced at the terminal position of the PEG chain, allowing for bioorthogonal coupling reactions.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) necessary for biological applications .

These steps highlight the importance of careful control over reaction conditions and purification processes to obtain a compound suitable for research and therapeutic use.

Molecular Structure Analysis

Pomalidomide-CO-PEG3-C2-azide exhibits a complex molecular structure characterized by:

  • Molecular Formula: C19H22N6O6
  • Molecular Weight: 430.42 g/mol
  • Structural Features:
    • A core structure derived from pomalidomide, which includes a dioxoisoindole moiety.
    • A PEG linker that enhances solubility.
    • A terminal azide group that enables further conjugation .

The incorporation of these structural elements allows for enhanced interactions with biological targets and facilitates its role in targeted protein degradation.

Chemical Reactions Analysis

Pomalidomide-CO-PEG3-C2-azide can participate in various chemical reactions, including:

  1. Substitution Reactions: The azide group can engage in click chemistry reactions, such as Huisgen cycloaddition, leading to the formation of triazoles.
  2. Reduction Reactions: Under appropriate conditions, the azide can be reduced to an amine using reducing agents like triphenylphosphine.
  3. Conjugation Reactions: The azide group allows for conjugation with other biomolecules or small molecules via bioorthogonal reactions, enhancing its utility in drug development .

These reactions are pivotal for modifying pomalidomide-CO-PEG3-C2-azide for specific applications in medicinal chemistry and bioconjugation.

Mechanism of Action

Pomalidomide-CO-PEG3-C2-azide exerts its biological effects primarily through its interaction with the cereblon component of the CRL4 E3 ubiquitin ligase complex. Upon binding to cereblon, this compound alters the substrate specificity of the ligase:

  1. Recruitment of E3 Ligases: The compound facilitates the recruitment of E3 ligases to target proteins.
  2. Ubiquitination and Degradation: This recruitment leads to ubiquitination and subsequent proteasomal degradation of specific target proteins associated with cancer progression or other diseases .

This mechanism highlights its potential as a therapeutic agent capable of selectively eliminating pathogenic proteins while minimizing off-target effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of pomalidomide-CO-PEG3-C2-azide include:

  • Density: Approximately 1.1 g/cm³
  • Boiling Point: 198–202 °C
  • Solubility: Enhanced solubility due to PEG incorporation
  • Purity: Typically ≥95% as determined by HPLC
  • Storage Conditions: Recommended storage at -20 °C under inert atmosphere .

These properties are critical for ensuring stability during storage and efficacy during application.

Applications

Pomalidomide-CO-PEG3-C2-azide has several important applications in biomedical research:

  1. Targeted Protein Degradation: It serves as a building block for developing PROTACs that target specific proteins for degradation.
  2. Bioconjugation Studies: The azide functionality allows researchers to explore various conjugation strategies with proteins or other small molecules.
  3. Cancer Research: Due to its immunomodulatory effects from pomalidomide, it is explored in studies aimed at understanding cancer biology and developing new therapeutic strategies .
PROTAC Technology and Targeted Protein Degradation: Theoretical Foundations

Historical Development of Cereblon-Recruiting Ligands in PROTAC Design

The development of cereblon (CRBN)-recruiting ligands represents a pivotal advancement in PROTAC technology, evolving from serendipitous discoveries to rational design approaches. The timeline begins with the identification of thalidomide (and its analogs lenalidomide and pomalidomide) as immunomodulatory drugs (IMiDs) that unexpectedly promoted the ubiquitination and degradation of transcription factors IKZF1 and IKZF3 via CRBN [1] [3]. This discovery revealed CRBN as a cullin-RING E3 ubiquitin ligase (CRL4CRBN) adaptor, fundamentally altering drug development paradigms [5]. By 2015, researchers had exploited this mechanism by conjugating pomalidomide to target protein ligands, creating the first CRBN-based PROTACs (e.g., dBET1) that demonstrated potent degradation of bromodomain proteins [4] [10].

Pomalidomide emerged as a superior ligand due to its enhanced binding affinity for CRBN compared to earlier IMiDs, enabling more efficient ternary complex formation [5] [7]. The structural optimization of pomalidomide derivatives focused on modifying the phthalimide moiety while preserving the glutarimide ring critical for CRBN engagement [3] [10]. This evolution culminated in functionalized derivatives like Pomalidomide-CO-PEG3-C2-azide, designed with an azide-terminated polyethylene glycol (PEG) linker for modular PROTAC assembly via click chemistry [7] [10].

Table 1: Evolution of CRBN-Recruiting Ligands in PROTAC Design

YearMilestoneKey CompoundSignificance
2010CRBN identified as primary target of IMiDsThalidomideEstablished CRBN as a druggable E3 ligase
2015First CRBN-based PROTACs reporteddBET1 (Pomalidomide-based)Degraded BRD4 in leukemia models
2018Homo-PROTACs for CRBN self-degradationCompound 8Validated CRBN self-regulation mechanisms
2020sRational design of linker-functionalized derivativesPomalidomide-PEG3-azideEnabled modular PROTAC synthesis via click chemistry

Mechanistic Insights into E3 Ubiquitin Ligase Recruitment by Pomalidomide Derivatives

Pomalidomide derivatives recruit CRBN through a molecular glue mechanism, inducing conformational changes that create neo-interfaces for substrate binding. The glutarimide ring of pomalidomide inserts into CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400), while the phthalimide moiety remains solvent-exposed, available for linker conjugation [3] [5] [7]. This binding remodels CRBN's surface, enabling recruitment of non-native substrates like IKZF1 or PROTAC-targeted proteins [5].

In Pomalidomide-CO-PEG3-C2-azide, the pomalidomide core serves as the CRBN anchor, while the C2-azide-PEG3 linker provides spatial flexibility for ternary complex formation. The triethylene glycol (PEG3) linker is optimal for balancing hydrophilicity and molecular weight (~488 Da), ensuring cell permeability while avoiding excessive size [7] [10]. Azide termination enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized target protein ligands, streamlining PROTAC synthesis [7].

Key mechanistic advantages include:

  • Catalytic efficiency: PROTACs exhibit sub-stoichiometric activity, degrading multiple target molecules per degrader [1] [9].
  • Resistance mitigation: Degradation eliminates all functional domains of target proteins, overcoming mutations that evade inhibitors [4] [9].
  • Tissue selectivity: Exploiting CRBN's expression profile enables tissue-specific degradation [5].

Table 2: Impact of Linker Design on PROTAC Efficacy

Linker AttributeRole in PROTAC FunctionEffect of PEG3 Optimization
LengthDetermines distance between E3 ligase and target protein~16 atoms: Ideal for BRD4 degradation (DC50 <50 nM) [10]
FlexibilityFacilitates ternary complex formation through conformational samplingEthylene glycol units reduce steric strain
PolarityEnhances solubility and bioavailabilityPEG3 improves water solubility without compromising membrane permeation
FunctionalizationEnables modular conjugation to diverse warheadsAzide group allows "click" chemistry with alkyne-bearing ligands

Role of Ternary Complex Formation in Ubiquitin-Proteasome System Activation

The efficacy of Pomalidomide-CO-PEG3-C2-azide-derived PROTACs hinges on ternary complex formation, where the PROTAC simultaneously engages CRBN and the target protein. This induces proximity, allowing ubiquitin transfer from the E2-loaded ubiquitin to lysine residues on the target [1] [5]. Structural analyses reveal that PROTACs do not merely act as passive tethers but actively induce cooperative interactions between CRBN and the target protein, enhancing complex stability [1] [9]. For example, PROTACs targeting BRD4 exhibit 10-fold higher selectivity over BRD2/3 due to differential ternary complex dynamics [9].

The PEG3 linker in Pomalidomide-CO-PEG3-C2-azide is critical for maintaining this cooperativity. Optimal linker length ensures the target protein's lysine residues align with CRBN's ubiquitin-transfer zone [7] [10]. Once ubiquitinated, the target is recognized by the 26S proteasome, unfolded, and processively degraded into small peptides [8]. Notably, PROTACs are recycled after degradation, enabling catalytic activity at low doses [1] [4].

Key features of productive ternary complexes:

  • Positive cooperativity: Enhanced binding affinity when both proteins engage the PROTAC versus individual interactions [9].
  • Ubiquitin transfer efficiency: Lysine positioning affects ubiquitination kinetics and degradation rates [1].
  • Proteasome processivity: Proteins with unstructured regions are degraded faster than rigid, multi-domain targets [8].

Table 3: Characteristics of Ternary Complexes in CRBN-Based PROTACs

CharacteristicMechanistic RoleExperimental Evidence
CooperativityStabilizes complex; enhances degradation efficiencySPR/ITC shows ΔG<0 for ternary complex formation [9]
Spatial configurationDetermines ubiquitin transfer efficiency to lysinesCryo-EM structures reveal lysine positioning relative to E2-ubiquitin [1]
Kinetic stabilityLonger half-life increases ubiquitination efficiencyFRET assays measure complex dissociation rates [5]
Linker-dependent effectsOptimizes distance/orientation between target lysines and CRBN's catalytic residuesStructure-activity relationship (SAR) studies with varied linkers [7] [10]

Properties

Product Name

Pomalidomide-CO-PEG3-C2-azide

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

Molecular Formula

C22H26N6O8

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31)

InChI Key

XUSGKHHIGNHRCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.